(2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide
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Overview
Description
(2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorobenzylsulfonyl group, and a thiadiazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions, often involving the use of sulfur and nitrogen sources.
Introduction of the Fluorobenzylsulfonyl Group: This step involves the sulfonylation of the thiadiazole ring with 4-fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the chlorophenyl group with the thiadiazole derivative to form the desired prop-2-enamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-chlorophenyl)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide
- (2E)-3-(2-chlorophenyl)-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide
- (2E)-3-(2-chlorophenyl)-N-{5-[(4-bromobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorobenzylsulfonyl group, in particular, may enhance its stability and potency compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H13ClFN3O3S2 |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C18H13ClFN3O3S2/c19-15-4-2-1-3-13(15)7-10-16(24)21-17-22-23-18(27-17)28(25,26)11-12-5-8-14(20)9-6-12/h1-10H,11H2,(H,21,22,24)/b10-7+ |
InChI Key |
XTAZWAXBLVFCOV-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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